Tetrabutylammonium
Overview
Description
Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+ (where Bu = butyl group). It is used in the research laboratory to prepare lipophilic salts of inorganic anions .
Synthesis Analysis
This compound Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines has been reported . Another study reported the synthesis of single-component phosphor, this compound copper halides, with dual broad-band emission . This compound methanesulfonate is synthesized by pumping off the product over the course of 5 hours in vacuo at 13.3 Pa and 115° C .Molecular Structure Analysis
This compound is a quaternary ammonium cation with the formula [N(C4H9)4]+ . Intermolecular and/or interionic interaction in semi-clathrate hydrates with quaternary onium salts was directly observed using low-frequency Raman spectroscopy .Chemical Reactions Analysis
This compound Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines has been reported . This compound bromide is used to prepare other salts of the this compound cation by salt metathesis reactions . It serves as a source of bromide ions for substitution reactions .Physical and Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous this compound-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively . This compound bromide is a white solid with a melting point of 103 °C .Scientific Research Applications
Phase-Transfer Agent in PET Radiochemistry : Tetrabutylammonium is utilized as a phase-transfer agent, particularly in PET radiochemistry. However, its toxicity necessitates precise quantification, which can be challenging with current HPLC methods (Bogni et al., 2019).
Template for Norrish-Yang Cyclization : It serves as a template in the Norrish-Yang cyclization of 2-benzyloxy-acylbenzenes, aiding in the production of trans-dihydrobenzofuranols with high stereoselectivities. This process is influenced by the dual cation-π interactions of the this compound ion (Yamada et al., 2013).
Hydrolysis of Polypeptide Esters : this compound hydroxide is effective in hydrolyzing polypeptide esters to corresponding acids with minimal racemization at stereogenic centers. It is particularly useful for non-polar polypeptide esters (Abdel-Magid et al., 1998).
Photocatalysis in Solar Light-Driven Reactions : It is used in solar light-driven photocatalyzed alkylations, demonstrating the potential for green chemistry applications. Its effectiveness is evident in reactions exposed to sunlight in a simple glass vessel (Protti et al., 2009).
Catalyst in Cycloaddition Reactions : this compound fluoride (TBAF) acts as a catalyst in the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide, producing 5-substituted 1H-tetrazoles under solventless conditions (Amantini et al., 2004).
Catalysis of Cyclization Reactions : It is an efficient catalyst for the cyclization of unsaturated N-chloroamines, suggesting applications in organic synthesis (Noack & Göttlich, 2002).
Green Catalyst for Organic Synthesis : this compound bromide (TBAB) is used as a green catalyst in the synthesis of organic compounds, emphasizing its role in eco-friendly chemical processes (Mobinikhaledi & Fard, 2010).
In Electrochemical Behavior of Batteries : It affects the electrochemical behavior of lead acid batteries, demonstrating its potential in improving battery performance (Rezaei & Taki, 2008).
Catalyst for Organic Reactions : It acts as an effective organocatalyst in various organic reactions, such as the synthesis of cyclopentenes (Alishetty et al., 2018).
Reagent in Oxidation Reactions : this compound periodate is a potent oxidizing agent, useful in the oxidation of various organic compounds (Takata & Andō, 1983).
Mechanism of Action
Safety and Hazards
Tetrabutylammonium bromide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and is suspected of damaging fertility or the unborn child . This compound hydroxide is also considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFLBLQUQXARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |
Record name | Tetrabutylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045011 | |
Record name | Tetrabutylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-76-5, 2052-49-5 | |
Record name | Tetrabutylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium Ion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrabutylammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABUTYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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